Apc 366 tfa
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Overview
Description
APC 366 trifluoroacetate is a novel selective inhibitor of mast cell tryptase. It is a small molecule, first-generation peptidic inhibitor that has shown efficacy in experimental models of allergic asthma. APC 366 trifluoroacetate inhibits antigen-induced early asthmatic response, late asthmatic response, and bronchial hyperresponsiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APC 366 trifluoroacetate involves the preparation of the parent compound APC 366, followed by its conversion to the trifluoroacetate salt. The synthetic route typically includes the following steps:
Preparation of the Parent Compound: The parent compound, APC 366, is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic molecules.
Conversion to Trifluoroacetate Salt: The parent compound is then reacted with trifluoroacetic acid to form the trifluoroacetate salt. .
Industrial Production Methods
Industrial production of APC 366 trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
APC 366 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of APC 366 trifluoroacetate. These derivatives may exhibit different biological activities and properties .
Scientific Research Applications
APC 366 trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in various chemical assays to study enzyme activity and inhibition.
Biology: Employed in biological research to investigate the role of mast cell tryptase in allergic reactions and other physiological processes.
Medicine: Explored as a potential therapeutic agent for treating allergic diseases such as asthma, allergic rhinitis, and allergic conjunctivitis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mast cell tryptase .
Mechanism of Action
APC 366 trifluoroacetate exerts its effects by irreversibly inhibiting mast cell tryptase. The compound inactivates tryptase through a time-dependent and irreversible mechanism involving the slow isomerization of the hydroxynaphthyl group of APC 366, followed by nucleophilic attack of a tryptase amino acid side chain. This results in the formation of a nonhydrolyzable covalent adduct between the inhibitor and the enzyme .
Comparison with Similar Compounds
Similar Compounds
APC 366: The parent compound of APC 366 trifluoroacetate, which also inhibits mast cell tryptase but may have different solubility and stability properties.
Other Tryptase Inhibitors: Compounds such as nafamostat and gabexate, which also inhibit tryptase but may have different mechanisms of action and efficacy .
Uniqueness
APC 366 trifluoroacetate is unique due to its irreversible inhibition of mast cell tryptase and its efficacy in experimental models of allergic asthma. Its trifluoroacetate form enhances its stability and solubility, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H29F3N6O6 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H28N6O4.C2HF3O2/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29;3-2(4,5)1(6)7/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26);(H,6,7)/t16-,17-;/m0./s1 |
InChI Key |
FFLIQFBAKJNSSS-QJHJCNPRSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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